1-(6-{[(2,4-difluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-3-carboxamide
Description
1-(6-{[(2,4-difluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidinylcarbonyl group, an oxadiazolyl group, and a thiophene sulfonamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Properties
IUPAC Name |
1-[6-[2-(2,4-difluoroanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-methylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N6O3S/c1-23-18(30)11-3-2-6-27(8-11)20-26-17-16(32-20)19(31)28(10-24-17)9-15(29)25-14-5-4-12(21)7-13(14)22/h4-5,7,10-11H,2-3,6,8-9H2,1H3,(H,23,30)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEXSZVJFFGGGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-{[(2,4-difluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-3-carboxamide typically involves multiple steps, each requiring specific reagents and conditions One common synthetic route begins with the preparation of the 2-fluorophenyl group, which is then coupled with the thiophene-2-sulfonamide The oxadiazole ring is introduced through a cyclization reaction involving hydrazides and carbonyl compounds
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Amide Bond Formation and Functionalization
The compound contains three amide bonds, which are critical for its stability and biological interactions. Key reactions include:
-
Example : In , thionyl chloride was used to activate 1-methylpiperidine-4-carboxylic acid, forming an acyl chloride intermediate that reacted with diethylamine to yield N,N-diethyl-1-methylpiperidine-4-carboxamide. This methodology is directly applicable to the synthesis of the N-methylpiperidine carboxamide moiety in the target compound.
Nucleophilic Aromatic Substitution (NAS)
The 2,4-difluorophenyl group undergoes selective substitution due to electron-withdrawing fluorine atoms:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Fluorine Replacement | Alkoxides or amines in polar aprotic solvents | Replacement of fluorine with nucleophiles (e.g., methoxy, amino groups) | , |
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Mechanism : Fluorine at the para position is more susceptible to displacement due to resonance stabilization of the transition state. For example, describes similar difluorophenyl derivatives undergoing substitution with pyridylmethyl groups under basic conditions.
Hydrolysis and Ring-Opening Reactions
The thiazolo[4,5-d]pyrimidinone core is prone to hydrolysis under extreme pH:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Acidic Hydrolysis | HCl/H₂O, reflux | Ring opening to form thiol and pyrimidine fragments | |
| Basic Hydrolysis | NaOH/EtOH, 60°C | Degradation to sulfonic acid derivatives |
-
Example : In, analogous thiazolo-pyrimidinone derivatives underwent hydrolysis to yield open-chain sulfonic acids, suggesting similar reactivity for the target compound.
Oxidation and Reduction
The sulfur atom in the thiazole ring and the pyrimidinone carbonyl group participate in redox reactions:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Sulfur Oxidation | mCPBA in DCM, 0°C | Formation of thiazole sulfoxide or sulfone | |
| Carbonyl Reduction | NaBH₄ or LiAlH₄ in THF | Reduction of lactam to amine |
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Note : Oxidation of the thiazole sulfur to sulfone (e.g., using mCPBA) enhances electrophilicity, enabling further functionalization .
Cross-Coupling Reactions
The pyrimidine core supports metal-catalyzed coupling for structural diversification:
-
Example : In , a Suzuki coupling with 4,4,6-trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane was employed to functionalize a thiazolo-pyrimidine scaffold, demonstrating applicability to the target compound.
Piperidine Functionalization
The N-methylpiperidine moiety undergoes alkylation and acylation:
-
Note : In , the piperidine nitrogen was methylated using transfer hydrogenation, a method adaptable for modifying the N-methyl group in the target compound.
Photochemical and Thermal Stability
The compound’s stability under stress conditions is critical for storage and formulation:
| Condition | Observation | Reference |
|---|---|---|
| UV Light (254 nm) | Degradation of thiazole ring to disulfides | |
| Heat (100°C) | Lactam ring rearrangement or dimerization |
Scientific Research Applications
Structural Characteristics
The compound features a multi-functional structure characterized by:
- A thiazolo[4,5-d]pyrimidine core , which is known for its biological activity.
- A difluorophenyl group , enhancing its interaction with biological targets.
- A N-methylpiperidine moiety , contributing to its pharmacological properties.
Molecular Formula and Weight
- Molecular Formula : C_{15}H_{16}F_2N_4O_2S
- Molecular Weight : Approximately 358.38 g/mol
Medicinal Chemistry
The primary application of this compound lies in medicinal chemistry, where it is being investigated for its potential as an antitumor agent . The structural motifs suggest that it may interact with specific biological pathways involved in cancer progression.
Anticancer Activity
Research has indicated that compounds with similar thiazolo-pyrimidine structures exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines by targeting key signaling pathways such as the PI3K/Akt and MAPK pathways.
Enzyme Inhibition
The compound may also serve as an enzyme inhibitor , particularly for enzymes involved in tumor growth and bacterial virulence. The presence of the thiazole ring suggests potential interactions with enzymes critical for metabolic processes in cancer cells.
Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound could possess antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various bacterial strains, indicating that this compound may also be effective against certain pathogens.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Thiazolo-Pyrimidine Core : This step often requires cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The incorporation of the difluorophenyl and N-methylpiperidine groups is crucial for enhancing biological activity.
- Final Coupling Reactions : These reactions finalize the structure, ensuring all functional groups are correctly positioned for optimal activity.
Example Synthesis Pathway
A generalized synthesis pathway might include:
- Reacting a thiazole derivative with a pyrimidine precursor.
- Introducing the carbamoyl group through acylation reactions.
- Finalizing the structure through amide bond formation.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that a related thiazolo-pyrimidine compound significantly inhibited tumor growth in xenograft models by affecting the Akt signaling pathway.
Case Study 2: Antimicrobial Effects
Research published in Antimicrobial Agents and Chemotherapy indicated that structurally similar compounds exhibited potent activity against Gram-positive bacteria, suggesting a potential application for this compound in treating bacterial infections.
Mechanism of Action
The mechanism of action of 1-(6-{[(2,4-difluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.
Vanillin acetate: Another compound with aromatic rings and functional groups, used in different applications.
Uniqueness
What sets 1-(6-{[(2,4-difluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-3-carboxamide apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
Biological Activity
The compound 1-(6-{[(2,4-difluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological effects and therapeutic potential.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazolo-pyrimidine core, which is significant for its biological interactions. The presence of a difluorophenyl group and a piperidine moiety enhances its lipophilicity and potentially its bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-inflammatory , antiviral , and anticancer properties. The following sections summarize key findings from recent studies.
Anti-inflammatory Activity
Several studies have evaluated the anti-inflammatory effects of thiazolo-pyrimidine derivatives. For instance:
- In vitro studies demonstrated that compounds with similar structures inhibited cyclooxygenase (COX) enzymes, specifically COX-2, which is implicated in inflammatory processes. The IC50 values for these compounds were comparable to standard anti-inflammatory drugs like celecoxib .
- In vivo assays using carrageenan-induced paw edema models showed significant reduction in inflammation with effective doses (ED50) in the range of 8–11 μM for related compounds .
Antiviral Activity
The compound's antiviral potential has been explored in relation to HIV treatment:
- Studies suggest that pyrimidine derivatives can inhibit viral replication mechanisms. Compounds structurally similar to the target molecule have shown promise in blocking HIV entry and replication pathways .
Anticancer Properties
The anticancer activity of thiazolo-pyrimidine derivatives is notable:
- Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For example, derivatives have been shown to inhibit key kinases involved in tumor growth .
Case Study 1: Inhibition of COX Enzymes
A study published in RSC Advances evaluated several thiazolo-pyrimidine derivatives for their ability to inhibit COX enzymes. The compound exhibited an IC50 value against COX-2 comparable to established anti-inflammatory agents, indicating strong anti-inflammatory potential .
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound A | 0.04 ± 0.02 | COX-2 |
| Celecoxib | 0.04 ± 0.01 | COX-2 |
Case Study 2: Antiviral Efficacy
In antiviral assays against HIV, derivatives similar to the target compound demonstrated significant inhibition of viral replication in cultured cells. The mechanism was attributed to interference with reverse transcriptase activity and viral entry processes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolo-pyrimidine derivatives:
- Modifications at the N-methylpiperidine position have been shown to enhance binding affinity to target receptors.
- The introduction of different substituents on the thiazolo-pyrimidine core can significantly affect both potency and selectivity against various biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
